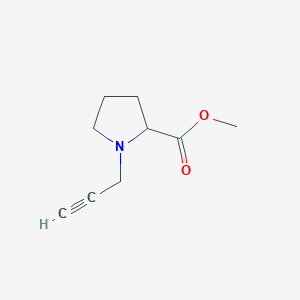
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is also known by its IUPAC name, methyl prop-2-yn-1-yl-L-prolinate . This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves the following steps:
- Dissolve methyl indole-5-carboxylate and propargyl bromide in toluene.
- Add tetrabutylammonium bromide as a phase-transfer catalyst.
- Stir the mixture vigorously at room temperature for 6 hours.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
- Recrystallize the residue from diisopropyl ether to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: It can participate in Sonogashira cross-coupling reactions, which involve the substitution of the propargyl group.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Propargyl bromide and phase-transfer catalysts like tetrabutylammonium bromide are commonly used.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a synthon in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its ability to act as a synthon in various chemical reactions. In oxidative reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.
Comparación Con Compuestos Similares
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Methyl indole-5-carboxylate: This compound is used as a starting material in the synthesis of this compound.
Propargyl bromide: This reagent is used in the N-alkylation reaction to form the target compound.
The uniqueness of this compound lies in its ability to undergo various chemical reactions and its applications in different fields of scientific research.
Propiedades
IUPAC Name |
methyl 1-prop-2-ynylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRNTMCVMHUZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
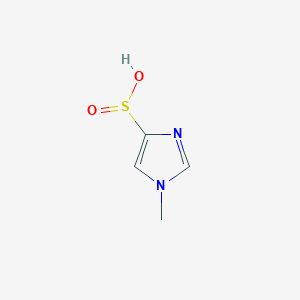
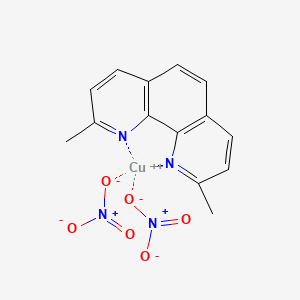
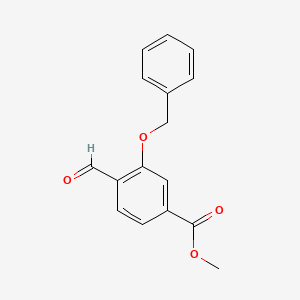
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
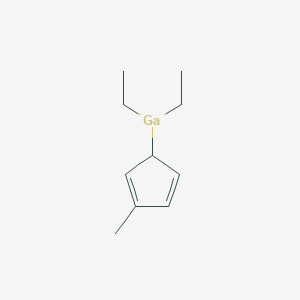
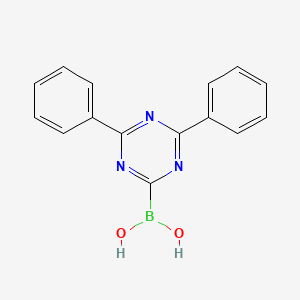
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
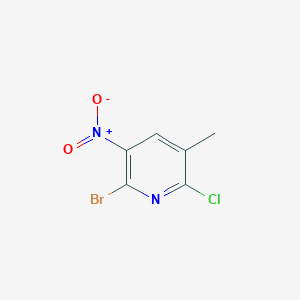
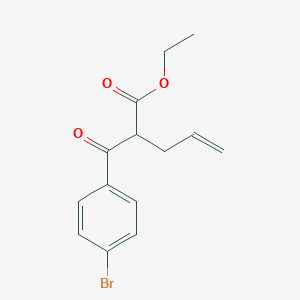
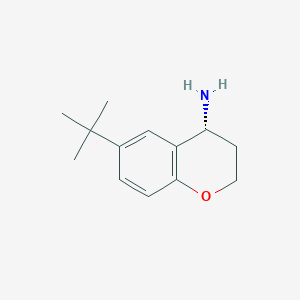
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)


![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
